

BRD5018: A Potent and Selective Inhibitor of Parasite Phenylalanyl-tRNA Synthetase

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For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antimalarials with new mechanisms of action to combat rising drug resistance has led to the investigation of essential parasite enzymes as therapeutic targets. One such promising target is the phenylalanyl-tRNA synthetase (PheRS), an enzyme crucial for protein synthesis. **BRD5018**, a bicyclic azetidine compound, has emerged as a potent inhibitor of Plasmodium PheRS, demonstrating significant promise in preclinical development. This guide provides a comparative analysis of **BRD5018**'s selectivity for the parasite enzyme over its human counterpart, supported by available experimental data.

High Selectivity: A Key Advantage for Therapeutic Development

A critical attribute for any anti-infective agent is its ability to selectively target the pathogen's machinery without significantly affecting the host's cellular processes. **BRD5018** has been shown to possess good selectivity for the parasite PheRS over the human ortholog. While specific quantitative data for **BRD5018**'s inhibition of human PheRS is not publicly available, reports from its preclinical development confirm "weak inhibition of the enzymatic activity of human cPheRS while potent inhibition of PfcPheRS".

To illustrate the remarkable selectivity achievable with this class of compounds, we can examine the data for a closely related bicyclic azetidine, BRD1389.



Compound	Target Enzyme	IC50 (μM)	Selectivity Index (Human/Parasite)
BRD5018	Plasmodium vivax PheRS	0.09[1]	-
Plasmodium falciparum PheRS	Similar to P. vivax[1]	-	
Human PheRS	Weak inhibition	Good selectivity[1]	-
BRD1389	Plasmodium falciparum PheRS	<0.001	>100,000
Human PheRS	>100		

Table 1: Comparative inhibitory activity of **BRD5018** and the related compound BRD1389 against parasite and human phenylalanyl-tRNA synthetase.

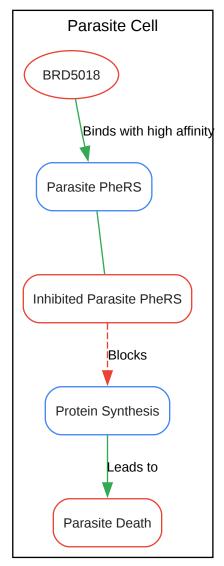
The data for BRD1389 showcases the potential for bicyclic azetidines to achieve an exceptionally high therapeutic window, a crucial factor for drug safety and efficacy.

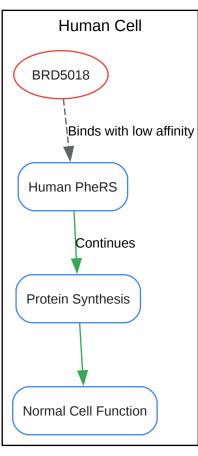
Mechanism of Action: Targeting a Vital Parasite Pathway

BRD5018 and related compounds function by inhibiting the aminoacylation activity of PheRS. This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By blocking this process, these inhibitors effectively halt protein production in the parasite, leading to its death. The selectivity of these compounds arises from structural differences between the parasite and human PheRS enzymes, allowing for targeted inhibition.



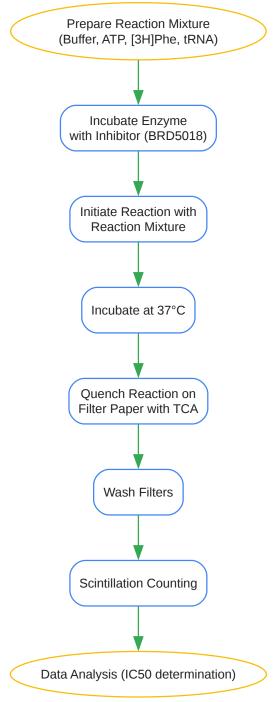
Mechanism of BRD5018 Inhibition







Aminoacylation Inhibition Assay Workflow



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References

- 1. apps.dtic.mil [apps.dtic.mil]
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